molecular formula C11H9N3O B6154138 3-(1H-indol-6-yl)-1,2-oxazol-5-amine CAS No. 1895396-76-5

3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Cat. No.: B6154138
CAS No.: 1895396-76-5
M. Wt: 199.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that combines an indole moiety with an oxazole ring. The indole structure is known for its presence in many natural products and pharmaceuticals, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine typically involves the formation of the indole and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For example, the indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. The oxazole ring can be formed through the cyclization of α-haloketones with amides or amidines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions

Properties

CAS No.

1895396-76-5

Molecular Formula

C11H9N3O

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.